N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)cyclopropanecarboxamide is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring substituted with cyano, ethyl, and methyl groups, and a cyclopropanecarboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Substitution Reactions: The introduction of cyano, ethyl, and methyl groups onto the thiophene ring can be achieved through various substitution reactions. For example, the cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Cyclopropanecarboxamide Moiety: The cyclopropane ring can be formed through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst. The carboxamide group can then be introduced through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, infections, and inflammatory conditions, due to its ability to modulate specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find applications in the production of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding or dipole-dipole interactions, while the thiophene ring can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)cyclobutanecarboxamide: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring.
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)cyclopentanecarboxamide: Similar structure but with a cyclopentane ring.
Uniqueness
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, potentially leading to unique biological activities compared to its analogs with different ring systems.
Properties
Molecular Formula |
C12H14N2OS |
---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C12H14N2OS/c1-3-9-7(2)16-12(10(9)6-13)14-11(15)8-4-5-8/h8H,3-5H2,1-2H3,(H,14,15) |
InChI Key |
KLJRYJQJLXISRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2CC2)C |
Origin of Product |
United States |
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